molecular formula C16H18O2 B1528447 1-(Benzyloxy)-2-(2-methoxyethyl)benzene CAS No. 1427435-95-7

1-(Benzyloxy)-2-(2-methoxyethyl)benzene

Cat. No.: B1528447
CAS No.: 1427435-95-7
M. Wt: 242.31 g/mol
InChI Key: HYJVQDOKXPSFMR-UHFFFAOYSA-N
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Description

1-(Benzyloxy)-2-(2-methoxyethyl)benzene is an organic compound that belongs to the class of aromatic ethers It consists of a benzene ring substituted with a benzyloxy group and a 2-methoxyethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(Benzyloxy)-2-(2-methoxyethyl)benzene can be synthesized through several methods. One common approach involves the reaction of 2-(2-methoxyethyl)phenol with benzyl bromide in the presence of a base such as potassium carbonate. The reaction typically takes place in an organic solvent like dimethylformamide (DMF) under reflux conditions. The product is then purified through column chromatography.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high selectivity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

1-(Benzyloxy)-2-(2-methoxyethyl)benzene undergoes various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde derivative.

    Reduction: The aromatic ring can be reduced under specific conditions to form a cyclohexane derivative.

    Substitution: The methoxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Reagents such as sodium hydride (NaH) and alkyl halides are used for nucleophilic substitution.

Major Products Formed

    Oxidation: Benzaldehyde derivatives.

    Reduction: Cyclohexane derivatives.

    Substitution: Various substituted aromatic ethers.

Scientific Research Applications

1-(Benzyloxy)-2-(2-methoxyethyl)benzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme-substrate interactions due to its structural features.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(Benzyloxy)-2-(2-methoxyethyl)benzene depends on its specific application. In organic synthesis, it acts as a building block for constructing larger molecules. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The benzyloxy and methoxyethyl groups play crucial roles in determining the compound’s reactivity and interactions.

Comparison with Similar Compounds

Similar Compounds

    1-(Benzyloxy)-2-(2-hydroxyethyl)benzene: Similar structure but with a hydroxyethyl group instead of a methoxyethyl group.

    1-(Benzyloxy)-2-(2-chloroethyl)benzene: Contains a chloroethyl group, leading to different reactivity.

    1-(Benzyloxy)-2-(2-ethoxyethyl)benzene: Features an ethoxyethyl group, affecting its solubility and chemical behavior.

Uniqueness

1-(Benzyloxy)-2-(2-methoxyethyl)benzene is unique due to the presence of both benzyloxy and methoxyethyl groups, which confer specific reactivity and interaction profiles. This combination makes it a versatile compound in various chemical transformations and applications.

Properties

IUPAC Name

1-(2-methoxyethyl)-2-phenylmethoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18O2/c1-17-12-11-15-9-5-6-10-16(15)18-13-14-7-3-2-4-8-14/h2-10H,11-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYJVQDOKXPSFMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCC1=CC=CC=C1OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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